3-甲基磺酰基硫代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

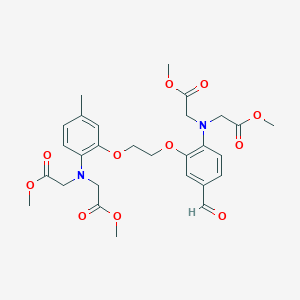

The compound of interest, 3-methylsulfonylsulfanylpropanoic acid, is a derivative of propanoic acid where a methylsulfonylsulfanyl group is attached to the carbon chain. This structure suggests that the compound could have unique chemical and physical properties, making it a candidate for various chemical reactions and potential applications in different fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of related sulfonyl compounds has been demonstrated in several studies. For instance, 3-sulfinopropionic acid, an analog of succinic acid, was synthesized both enzymatically and chemically, indicating the versatility of methods available for creating such compounds . Another study presented the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, starting from heterocyclic compounds, which further illustrates the chemical diversity achievable with sulfonyl-based compounds . Additionally, a radical relay strategy was developed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the potential for innovative approaches to sulfonyl compound synthesis .

Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be quite complex, as evidenced by the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, which exhibited interesting conformational properties and intramolecular hydrogen bonding . Similarly, the study of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes revealed the formation of a 2D polymeric network in the crystal structure, highlighting the potential for intricate molecular architectures .

Chemical Reactions Analysis

Sulfonyl compounds participate in a variety of chemical reactions. For example, electrophile-induced cyclization reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene resulted in the formation of different products depending on the electrophiles used, indicating the reactivity and versatility of sulfonyl compounds in synthetic chemistry . The trifluoromethylating agent methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate also demonstrates the reactivity of sulfonyl compounds with organic halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can vary widely. The physicochemical properties of 3-sulfinopropionic acid were described, although specific details were not provided in the abstract . The crystal and molecular structures of various sulfur−nitrogen compounds, including those with sulfonyl groups, were reported, shedding light on the structural characteristics that may influence their physical properties . The biological activities of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes, including antimicrobial and enzyme inhibition activity, were tested, demonstrating the potential for biological applications .

科学研究应用

环保电解液和缓蚀剂

磺胺酸,一种相关的磺酸,因其作为工业清洁和缓蚀剂的环保替代品而备受关注。它取代了更易挥发和刺激性的酸,如盐酸和硫酸,用于金属表面清洁。当磺胺酸基电解液与有机化合物结合时,可有效防止金属腐蚀,通过吸附机制粘附在金属表面 (Verma 和 Quraishi,2022)。

有机合成

三氟甲磺酸用于有机合成,特别是在亲电芳香取代反应、碳-碳和碳-杂原子键形成中。其高质子化能力和低亲核性能够从有机分子中生成阳离子物质,促进新化合物的合成 (Kazakova 和 Vasilyev,2017)。

电化学表面处理和储能

对路易斯酸性卤代铝室温离子液体 (RTILs) 的电化学技术的研究进行了综述,重点介绍了电镀和储能应用的进展。RTILs 及其混合物因其改进的操作性和在各种电化学应用中的潜力而备受关注 (Tsuda、Stafford 和 Hussey,2017)。

全氟烷基化合物对环境和健康的影响

对全氟烷基化学品的环境生物降解性进行了综述,其中包括磺酰胺衍生物,它们是全氟烷基羧酸和磺酸的潜在前体。这项研究对于了解这些化合物的归宿和影响以及它们对健康和法规的影响至关重要 (Liu 和 Avendaño,2013)。

硫化合物氧化

对甲硫醇和二甲基硫等还原性硫化合物的氧化过程进行了探索,重点是用于污染控制的光催化处理。不同光催化材料的效率和工艺参数对这些化合物降解的影响已经过综述,为去除含硫污染物提供了见解 (Cantau 等,2007)。

安全和危害

未来方向

属性

IUPAC Name |

3-methylsulfonylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTVHIQLDQIQHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281872 |

Source

|

| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylsulfonylsulfanylpropanoic Acid | |

CAS RN |

92953-12-3 |

Source

|

| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)